molecular formula C12H23ClN2O B2355058 1-(Piperidine-4-carbonyl)azepane hydrochloride CAS No. 1049723-07-0; 86542-89-4

1-(Piperidine-4-carbonyl)azepane hydrochloride

Cat. No.: B2355058
CAS No.: 1049723-07-0; 86542-89-4
M. Wt: 246.78
InChI Key: NQSVSTDUXRGTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidine-4-carbonyl)azepane hydrochloride is a chemical compound with the molecular formula C12H23ClN2O. It is a derivative of azepane and piperidine, which are both nitrogen-containing heterocycles. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidine-4-carbonyl)azepane hydrochloride typically involves the reaction of piperidine with azepane under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the carbonyl bond between the piperidine and azepane rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-4-carbonyl)azepane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

1-(Piperidine-4-carbonyl)azepane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and receptor-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Piperidine-4-carbonyl)azepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-(Piperidine-4-carbonyl)azepane hydrochloride can be compared with other similar compounds, such as:

    1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride: This compound has a similar structure but contains a piperidine ring instead of an azepane ring.

    1-(Piperidin-4-ylcarbonyl)morpholine hydrochloride: This compound contains a morpholine ring, which imparts different chemical properties compared to the azepane ring.

The uniqueness of this compound lies in its specific combination of the piperidine and azepane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

azepan-1-yl(piperidin-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14;/h11,13H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSVSTDUXRGTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049723-07-0
Record name 1-(piperidine-4-carbonyl)azepane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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